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Compound of Interest

Compound Name: Ethyl vanillate

Cat. No.: B1585241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recent discovery of ethyl vanillate in

the metabolome of the Fragaria × ananassa ‘Medallion®’ strawberry cultivar. This finding is

significant as it marks the first identification of this potent aroma compound in a natural food

source. This document details the analytical methodologies employed for its identification and

quantification, presents the quantitative findings, and proposes a putative biosynthetic pathway.

Quantitative Data Summary
The concentration of ethyl vanillate in the Medallion® 'FL 16.30-128' strawberry was

determined using a robust analytical methodology. A summary of the quantitative findings is

presented below. It is important to note that while a total of 131 flavor compounds were

identified in the study, the comprehensive list and their concentrations are not publicly available

in the reviewed literature.

Compound
Concentration Range
(µg/kg)

Analytical Method

Ethyl Vanillate
0.070 ± 0.0006 to 0.1372 ±

0.0014

GC-MS/MS with Stable Isotope

Dilution Analysis (SIDA)
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The identification and quantification of ethyl vanillate in strawberries were achieved through a

meticulous experimental workflow. The key protocols are detailed below.

Sample Preparation and Extraction
A liquid-liquid extraction (LLE) method was utilized to isolate volatile and semi-volatile

compounds from the strawberry matrix.

Homogenization: Strawberry samples were homogenized to create a uniform puree.

Extraction Solvent: A suitable organic solvent was added to the puree to extract the flavor

compounds.

Phase Separation: The mixture was centrifuged to separate the organic layer containing the

analytes from the aqueous and solid fruit components.

Concentration: The organic extract was concentrated under a gentle stream of nitrogen to a

final volume suitable for analysis.

Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-

MS/MS) were the primary techniques for the identification and quantification of ethyl vanillate.

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) was used for the

separation of volatile compounds.

Mass Spectrometer: An Agilent 7000C triple quadrupole mass spectrometer (or equivalent)

was employed for detection and quantification.

Column: A non-polar capillary column (e.g., DB-5ms) was used for chromatographic

separation.

Carrier Gas: Helium was used as the carrier gas at a constant flow rate.

Injection Mode: Splitless injection was used to maximize the transfer of analytes to the

column.
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Oven Temperature Program: A programmed temperature ramp was used to achieve optimal

separation of the target analytes.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Multiple Reaction Monitoring (MRM) was used for high selectivity and

sensitivity in quantification. Specific precursor-to-product ion transitions for ethyl vanillate
were monitored.

Ion Source and Transfer Line Temperatures: Maintained at optimized temperatures to

ensure efficient ionization and transfer of analytes.

Quantification by Stable Isotope Dilution Analysis (SIDA)
SIDA, a highly accurate quantification technique, was employed to determine the concentration

of ethyl vanillate.

Internal Standard: A known amount of a stable isotope-labeled analog of ethyl vanillate
(e.g., d5-ethyl vanillate) was added to the sample prior to extraction.

Calibration Curve: A calibration curve was generated by analyzing standards containing

known concentrations of unlabeled ethyl vanillate and a fixed concentration of the labeled

internal standard.

Quantification: The concentration of ethyl vanillate in the strawberry extract was determined

by comparing the peak area ratio of the analyte to the internal standard against the

calibration curve.

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the

identification and quantification of ethyl vanillate in strawberries.
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Caption: Experimental workflow for ethyl vanillate analysis.

Putative Biosynthetic Pathway of Ethyl Vanillate
While the precise biosynthetic pathway of ethyl vanillate in strawberries has not been

elucidated, a putative pathway can be proposed based on the well-established

phenylpropanoid pathway for vanillin biosynthesis in plants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1585241?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585241?utm_src=pdf-body
https://www.benchchem.com/product/b1585241?utm_src=pdf-body
https://www.benchchem.com/product/b1585241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenylpropanoid Pathway

Vanillin Biosynthesis Putative Ethyl Vanillate Synthesis

L-Phenylalanine

Cinnamic Acid

p-Coumaric Acid

Ferulic Acid

Vanillic Acid

Multiple Steps

Ethyl Vanillate

Ethanol

Esterification

Click to download full resolution via product page

Caption: Putative biosynthetic pathway of ethyl vanillate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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